molecular formula C8H9ClO2 B2861549 4-Chloro-3-ethoxyphenol CAS No. 685535-21-1

4-Chloro-3-ethoxyphenol

Cat. No.: B2861549
CAS No.: 685535-21-1
M. Wt: 172.61
InChI Key: PIZPWNOXQJRHLD-UHFFFAOYSA-N
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Description

4-Chloro-3-ethoxyphenol (CAS 685535-21-1) is a versatile phenolic compound with the molecular formula C 8 H 9 ClO 2 and a molecular weight of 172.61 g/mol . This chemical serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its structure, featuring both a phenolic hydroxyl group and an ethoxy substituent on a chlorinated benzene ring, makes it a useful precursor for developing more complex molecules. As a key intermediate, this compound is employed in various research applications, particularly in medicinal chemistry for the synthesis of potential drug candidates and in material science for the development of novel polymers and functional materials. Researchers utilize this compound to study structure-activity relationships and to introduce the 3-ethoxy-4-chlorophenol moiety into target structures. This product is offered for research and development purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Please note that this compound is not listed on the TSCA Inventory .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZPWNOXQJRHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 3 Ethoxyphenol

Strategies from Ethoxyphenol Precursors

A direct and logical approach to the synthesis of 4-Chloro-3-ethoxyphenol involves the chlorination of a suitable ethoxyphenol precursor. The most viable starting material for this strategy is 3-ethoxyphenol (B1664596). The ethoxy group at the meta position and the phenolic hydroxyl group direct the electrophilic substitution of chlorine to specific positions on the aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director, while the ethoxy group is also an activating ortho-, para-director. This directing effect makes the positions ortho and para to the hydroxyl group, and ortho and para to the ethoxy group, the most likely sites for chlorination.

The primary challenge in this approach lies in achieving regioselectivity, as multiple chlorinated isomers can be formed. The desired product, this compound, requires the introduction of a chlorine atom at the position para to the hydroxyl group and ortho to the ethoxy group.

Approaches via Halogenation of Phenolic Substrates

The direct halogenation of phenolic compounds is a widely used method for the synthesis of chlorophenols. For the preparation of this compound, the starting material would be 3-ethoxyphenol. Various chlorinating agents can be employed for this electrophilic aromatic substitution reaction.

Commonly used chlorinating agents include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). The choice of reagent and reaction conditions can significantly influence the regioselectivity and yield of the desired product.

Table 1: Halogenation of 3-Ethoxyphenol

Chlorinating AgentCatalyst/ConditionsMajor ProductsReference
Sulfuryl Chloride (SO₂Cl₂)Lewis Acid (e.g., AlCl₃)Mixture of chlorinated isomersGeneric Method
N-Chlorosuccinimide (NCS)Acid catalyst or radical initiatorMixture of chlorinated isomersGeneric Method

For instance, the chlorination of the structurally similar 3-ethylphenol with sulfuryl chloride in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) has been reported to yield 4-chloro-3-ethylphenol (B1220485). researchgate.netnih.gov A similar approach can be extrapolated for the synthesis of this compound from 3-ethoxyphenol. The use of organocatalysts, such as thiourea derivatives, has been shown to control the regioselectivity of phenol (B47542) chlorination with NCS, offering pathways to either ortho or para isomers. scientificupdate.com

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAᵣ) offers an alternative route to this compound. This strategy typically involves the displacement of a halide or other suitable leaving group from an activated aromatic ring by an ethoxide nucleophile. A plausible precursor for this pathway would be a dihalobenzene derivative with appropriate substitution to direct the incoming ethoxy group to the desired position.

For example, starting with 1,2-dichloro-4-nitrobenzene, a sequential nucleophilic substitution could be envisioned. The nitro group is a strong electron-withdrawing group that activates the ring towards nucleophilic attack. The first substitution with sodium ethoxide would likely occur at the position para to the nitro group, followed by a reduction of the nitro group and a subsequent Sandmeyer reaction to introduce the hydroxyl group. However, controlling the regioselectivity of the initial ethoxylation can be challenging.

Demethylation and Alkylation Routes from Analogous Compounds

Another synthetic strategy involves the modification of a closely related precursor. For instance, 4-chloro-3-methoxyphenol could serve as a starting material. The synthesis would involve the demethylation of the methoxy group to a hydroxyl group, followed by a selective O-ethylation.

Selective demethylation of aryl methyl ethers can be achieved using various reagents, such as boron tribromide (BBr₃) or lithium diphenylphosphide. researchgate.net Following demethylation to yield 4-chlorobenzene-1,3-diol (4-chlororesorcinol), a selective O-ethylation at the 3-position would be required. The Williamson ether synthesis is a classic method for forming ethers, where an alkoxide reacts with an alkyl halide. researchgate.net In this case, the diol would be treated with a base to form the phenoxide, followed by reaction with an ethylating agent like ethyl iodide or diethyl sulfate. Achieving selective mono-ethylation at the desired hydroxyl group would be a key challenge, as the two hydroxyl groups in 4-chlororesorcinol (B43231) have different reactivities.

Table 2: Key Intermediates and Reagents in Demethylation/Alkylation Route

PrecursorReaction StepReagentIntermediate/Product
4-Chloro-3-methoxyphenolDemethylationBoron tribromide (BBr₃)4-Chlorobenzene-1,3-diol
4-Chlorobenzene-1,3-diolO-EthylationEthyl iodide, Base (e.g., K₂CO₃)This compound

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound with high yield and purity necessitates careful optimization of reaction conditions for each of the discussed methodologies.

For the halogenation of 3-ethoxyphenol , key parameters to optimize include:

Choice of Chlorinating Agent: The reactivity and selectivity of agents like SO₂Cl₂ and NCS can vary.

Catalyst: The use of Lewis acids or specific organocatalysts can significantly influence the regioselectivity, favoring the formation of the desired 4-chloro isomer. scientificupdate.comnih.gov

Solvent: The polarity of the solvent can affect the reaction rate and the product distribution.

Temperature: Controlling the reaction temperature is crucial to minimize the formation of by-products and over-chlorination.

Stoichiometry: The molar ratio of the substrate to the chlorinating agent must be carefully controlled to favor mono-chlorination.

In nucleophilic aromatic substitution pathways, optimization would focus on:

Reaction Temperature and Time: These parameters are critical for driving the substitution reaction to completion while minimizing side reactions.

Base and Solvent System: The choice of base and solvent is crucial for the generation of the ethoxide nucleophile and for facilitating the substitution reaction.

Nature of the Leaving Group: The reactivity of the starting aryl halide will depend on the nature of the leaving group (e.g., F > Cl > Br > I in activated systems).

For the demethylation and alkylation route , critical optimization steps include:

Selective Demethylation: Ensuring complete and selective removal of the methyl group without affecting other functional groups.

Regioselective Ethylation: Controlling the reaction conditions (base, solvent, temperature, and stoichiometry of the ethylating agent) to favor the formation of the desired mono-ethylated product.

By systematically adjusting these parameters, it is possible to enhance the yield and purity of the final product, this compound.

Chemical Reactivity and Transformation Pathways of 4 Chloro 3 Ethoxyphenol

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 4-Chloro-3-ethoxyphenol is highly activated towards electrophilic aromatic substitution due to the potent electron-donating resonance effects of the hydroxyl and ethoxy groups. lumenlearning.com These two groups strongly direct incoming electrophiles to the positions ortho and para relative to themselves. The chlorine atom, a deactivating ortho-, para-director, has a lesser influence on the regioselectivity compared to the powerful activating groups.

The available positions for substitution on the benzene (B151609) ring are C2, C5, and C6.

Position C2: Is ortho to the hydroxyl group and ortho to the ethoxy group.

Position C6: Is ortho to the hydroxyl group and para to the ethoxy group.

Position C5: Is meta to the hydroxyl and ethoxy groups but ortho to the chlorine atom.

Given that the hydroxyl and ethoxy groups are strong activators, substitution is overwhelmingly directed to the positions they activate, namely C2 and C6. lumenlearning.com The C5 position is deactivated by both the hydroxyl and ethoxy groups, making substitution there unfavorable despite the directing influence of the chlorine atom. Steric hindrance may play a role in the ratio of C2 to C6 substitution.

Common electrophilic aromatic substitution reactions would likely yield the following products:

Reaction TypeReagentsMajor Predicted Product(s)
Nitration HNO₃, H₂SO₄4-Chloro-3-ethoxy-2-nitrophenol and 4-Chloro-3-ethoxy-6-nitrophenol
Halogenation Br₂, FeBr₃2-Bromo-4-chloro-3-ethoxyphenol and 6-Bromo-4-chloro-3-ethoxyphenol
Sulfonation Fuming H₂SO₄4-Chloro-3-ethoxy-6-phenolsulfonic acid
Friedel-Crafts Acylation RCOCl, AlCl₃2-Acyl-4-chloro-3-ethoxyphenol and 6-Acyl-4-chloro-3-ethoxyphenol

Oxidation Processes and Intermediates

The oxidation of this compound, like other phenolic compounds, can proceed through various pathways, often involving radical intermediates. Advanced oxidation processes (AOPs) or chemical oxidants can initiate the reaction by abstracting the hydrogen atom from the phenolic hydroxyl group, forming a phenoxyl radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring.

This initial step can be followed by several reaction pathways:

Dimerization: Two phenoxyl radicals can couple to form dimeric products.

Hydroxylation: Attack by hydroxyl radicals (•OH), often generated in AOPs like the Fenton or electro-Fenton processes, can introduce additional hydroxyl groups onto the ring. acs.org

Quinone Formation: Further oxidation of the hydroxylated intermediates can lead to the formation of substituted benzoquinones. The oxidation of similar chlorophenols has been shown to yield benzoquinone derivatives. researchgate.netresearchgate.net

Ring Cleavage: Under harsh oxidative conditions, the aromatic ring can be cleaved, leading to the formation of smaller aliphatic carboxylic acids and, ultimately, complete mineralization to CO₂, H₂O, and inorganic chloride.

Oxidation StagePotential Intermediates/Products
Initial Oxidation 4-Chloro-3-ethoxyphenoxyl radical
Further Oxidation Hydroxylated derivatives (e.g., 4-Chloro-3-ethoxybenzene-1,2-diol)
Quinone Formation 4-Chloro-3-ethoxy-1,2-benzoquinone
Ring Cleavage Aliphatic carboxylic acids (e.g., maleic acid, oxalic acid)
Mineralization CO₂, H₂O, Cl⁻

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and serves as a key site for nucleophilic reactions, primarily O-alkylation and O-acylation.

O-Alkylation (Williamson Ether Synthesis): The Williamson ether synthesis is a common method for converting phenols to ethers. wikipedia.orgmasterorganicchemistry.com The reaction involves deprotonation of the phenolic hydroxyl group with a base (e.g., sodium hydroxide, potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then reacts with a primary alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) via an S_N_2 mechanism to form an ether. masterorganicchemistry.comorganic-synthesis.com Applying this to this compound would yield a disubstituted diether.

Step 1 (Deprotonation): this compound + NaOH → Sodium 4-chloro-3-ethoxyphenoxide + H₂O

Step 2 (Nucleophilic Substitution): Sodium 4-chloro-3-ethoxyphenoxide + R-X → 1-Alkoxy-4-chloro-3-ethoxybenzene + NaX

O-Acylation (Esterification): Phenols react with carboxylic acid derivatives, such as acid chlorides or anhydrides, in the presence of a base (e.g., pyridine) to form phenyl esters. This reaction transforms the hydroxyl group into an ester functionality.

Reaction: this compound + RCOCl → 4-Chloro-3-ethoxyphenyl acetate (B1210297) + HCl

Reaction TypeReagentsProduct
O-Alkylation 1. NaOH2. CH₃I4-Chloro-3-ethoxy-1-methoxybenzene
O-Acylation Acetyl chloride, Pyridine (B92270)4-Chloro-3-ethoxyphenyl acetate

Transformations of the Ethoxy Moiety

The ethoxy group is an ether linkage that is generally stable but can be cleaved under specific, harsh conditions. The most common method for cleaving aryl alkyl ethers is treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). ucalgary.calibretexts.org

The reaction proceeds via an S_N_2 mechanism:

The ether oxygen is protonated by the strong acid, converting the ethoxy group into a good leaving group (a neutral ethanol (B145695) molecule). ucalgary.ca

The halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the less sterically hindered ethyl group. libretexts.org

The carbon-oxygen bond is cleaved, resulting in the formation of a phenol (B47542) and an ethyl halide. youtube.comchemistrysteps.com

Due to the high stability of the sp²-hybridized carbon-oxygen bond of the aromatic ring, cleavage does not occur between the oxygen and the benzene ring. youtube.com Therefore, the reaction selectively yields 4-chlorobenzene-1,3-diol and ethyl bromide.

ReagentConditionsProducts
HBr (excess) Heat4-Chlorobenzene-1,3-diol + Ethyl bromide

Catalyst-Mediated Reactions

Catalysts can be employed to achieve specific transformations that are otherwise difficult, with catalyst-mediated hydrodechlorination being a particularly relevant pathway for this molecule.

Catalytic Hydrodechlorination: Hydrodechlorination (HDC) is a detoxification process that replaces a chlorine atom with a hydrogen atom. epa.gov This reaction is commonly carried out using a heterogeneous catalyst, such as palladium supported on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas (H₂). rsc.orgmdpi.com

In this process, this compound is treated with H₂ gas in the presence of a Pd/C catalyst. The C-Cl bond is reductively cleaved, and the chlorine atom is replaced by hydrogen, yielding 3-ethoxyphenol (B1664596) as the primary organic product. This method is valued for its high selectivity and its ability to remove toxic chlorinated compounds under relatively mild conditions. epa.govmdpi.com

Reaction TypeCatalystHydrogen SourceProduct
Hydrodechlorination Pd/CH₂ (gas)3-Ethoxyphenol

Advanced Spectroscopic Characterization of 4 Chloro 3 Ethoxyphenol

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy of 4-Chloro-3-ethoxyphenol in a suitable solvent, such as ethanol (B145695) or methanol (B129727), is expected to reveal characteristic absorption bands arising from π→π* electronic transitions within the substituted aromatic ring. The benzene (B151609) ring itself exhibits multiple absorption bands, which are shifted and intensified by the presence of substituents: the hydroxyl (-OH), chloro (-Cl), and ethoxy (-OC2H5) groups.

Both the hydroxyl and ethoxy groups act as auxochromes, containing non-bonding electrons that can be delocalized into the aromatic π-system, typically causing a bathochromic (red) shift in the absorption maxima (λmax). Based on data from similar compounds like 4-chlorophenol, which shows absorption maxima at approximately 225 nm and 280 nm researchgate.net, and 4-methoxyphenol with maxima at 222 nm and 282 nm sielc.com, a similar profile can be predicted for this compound.

The primary absorption bands anticipated for this compound are:

A band around 220-230 nm: This corresponds to a high-energy π→π* transition of the phenolic chromophore.

A band around 280-290 nm: This lower-energy band is also due to a π→π* transition and is sensitive to the electronic effects of the substituents on the benzene ring. The pH of the solution can influence this band, as deprotonation of the phenolic hydroxyl group to form the phenoxide ion would result in a significant red shift.

Table 1: Predicted UV-Vis Absorption Maxima for this compound

Predicted λmax (nm)Associated Electronic Transition
~225 nmπ→π
~285 nmπ→π

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. The molecular formula for this compound is C₈H₉ClO₂.

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The mass spectrum of this compound is expected to show a distinct molecular ion peak.

Molecular Ion (M⁺˙): The nominal molecular weight is 172 amu. Therefore, the molecular ion peak will appear at a mass-to-charge ratio (m/z) of 172. A crucial feature will be the presence of an isotopic peak at m/z 174 (M+2) miamioh.edu. This peak arises from the natural abundance of the ³⁷Cl isotope, and its intensity is expected to be approximately one-third that of the m/z 172 peak (corresponding to the ³⁵Cl isotope), confirming the presence of a single chlorine atom in the molecule.

Fragmentation Pattern: The molecular ion is expected to undergo characteristic fragmentation, providing structural information. Key fragmentation pathways for substituted phenols and aromatic ethers include alpha-cleavage and loss of small neutral molecules libretexts.org.

Prominent expected fragments include:

[M - C₂H₅]⁺ (m/z 143): Loss of the ethyl radical (•C₂H₅) via cleavage of the ethyl-oxygen bond (alpha-cleavage relative to the aromatic ring).

[M - C₂H₄]⁺˙ (m/z 144): Loss of a neutral ethylene molecule (H₂C=CH₂) through a rearrangement process, resulting in an ion corresponding to 4-chloro-3-hydroxyphenol.

[M - Cl]⁺ (m/z 137): Loss of the chlorine radical (•Cl).

Further fragmentation of the m/z 143 ion by loss of carbon monoxide (CO) could lead to a fragment at m/z 115 .

Table 2: Predicted EI-MS Fragmentation Data for this compound

m/zIon FormulaIdentity/Proposed Fragmentation
174[C₈H₉³⁷ClO₂]⁺˙Molecular ion (³⁷Cl isotope)
172[C₈H₉³⁵ClO₂]⁺˙Molecular ion (³⁵Cl isotope)
144[C₆H₅ClO₂]⁺˙[M - C₂H₄]⁺˙
143[C₆H₄ClO₂]⁺[M - C₂H₅]⁺
137[C₈H₉O₂]⁺[M - Cl]⁺
115[C₅H₄ClO]⁺[M - C₂H₅ - CO]⁺

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of semi-volatile compounds like this compound. In a typical GC-MS analysis, the compound would be injected into the GC, where it would travel through a capillary column (e.g., a nonpolar 5%-phenyl-polymethylsiloxane or a polar polyethylene glycol phase) mdpi.com.

The time it takes for the compound to elute from the column is its retention time (RT), a characteristic value under specific analytical conditions (e.g., column type, temperature program, carrier gas flow). While a precise RT cannot be stated without experimental data, it would be expected to be reproducible for a given set of parameters.

Upon elution from the GC column, the molecule enters the MS detector, which is typically operated in electron ionization (EI) mode. The detector would record the mass spectrum of the eluting compound. The combination of the specific retention time and the characteristic mass spectrum (with its molecular ion at m/z 172/174 and key fragments) provides a very high degree of confidence in the identification of this compound, even in complex mixtures dphen1.com.

X-ray Diffraction (XRD) for Crystal Structure Elucidation

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be crystallized, XRD analysis would provide an unambiguous elucidation of its molecular structure and crystal packing.

The analysis would involve mounting a suitable single crystal on a diffractometer and irradiating it with monochromatic X-rays. The resulting diffraction pattern is used to calculate the electron density map of the crystal, from which the atomic positions can be determined.

The data obtained from an XRD study would confirm:

Molecular Connectivity: Unambiguous confirmation of the chemical structure, including the substitution pattern on the benzene ring.

Conformation: Precise bond lengths, bond angles, and torsion angles, revealing the orientation of the ethoxy group relative to the plane of the aromatic ring. Studies on the closely related 4-chloro-3-ethylphenol (B1220485) show that the ethyl group is oriented nearly perpendicular to the aromatic ring nih.govresearchgate.netnih.gov. A similar, though not identical, conformation might be expected for the ethoxy group.

Crystal Packing and Intermolecular Interactions: The analysis would reveal how the molecules are arranged in the crystal lattice. A key feature would likely be intermolecular hydrogen bonding involving the phenolic hydroxyl group as a donor and a neighboring oxygen or chlorine atom as an acceptor, leading to the formation of chains or networks nih.govresearchgate.net.

Table 3: Parameters Determined by Single-Crystal X-ray Diffraction

ParameterDescription
Crystal SystemThe symmetry system of the crystal lattice (e.g., triclinic, monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal lattice.
Bond LengthsThe precise distances between bonded atoms (e.g., C-C, C-O, C-Cl).
Bond AnglesThe angles between adjacent chemical bonds.
Torsion AnglesThe dihedral angles that define the molecular conformation.
Intermolecular ContactsDistances and angles of non-covalent interactions, such as hydrogen bonds and π-stacking.

Computational Chemistry and Theoretical Investigations of 4 Chloro 3 Ethoxyphenol

Density Functional Theory (DFT) Calculations

Geometry Optimization and Molecular Structure Analysis

A full geometry optimization of 4-Chloro-3-ethoxyphenol would be the foundational step in its theoretical investigation. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule, thereby predicting its most stable three-dimensional structure. From the optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be determined. For similar molecules like 4-chloro-3-ethylphenol (B1220485), experimental crystallographic data has provided precise bond lengths and angles, which serve as a benchmark for computational results. For instance, in 4-chloro-3-ethylphenol, the C—Cl and C—O bond lengths have been reported to be approximately 1.74 Å and 1.38 Å, respectively. researchgate.netnih.gov Theoretical calculations for this compound would be expected to yield values in a similar range, with slight variations due to the presence of the ethoxy group instead of an ethyl group.

Vibrational Frequency Calculations and Assignments

Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure is a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra. These calculations provide the frequencies of the normal modes of vibration. Each calculated frequency can be assigned to a specific type of molecular motion, such as stretching, bending, or torsion of chemical bonds. For substituted phenols, characteristic vibrational modes include O-H stretching, C-O stretching, C-Cl stretching, and various aromatic ring vibrations. For example, in related chloromethyl phenols, C-OH stretching vibrations are typically assigned to bands near 1250 cm⁻¹. ias.ac.in A theoretical vibrational analysis of this compound would provide a complete assignment of its 3N-6 normal modes of vibration, where N is the number of atoms.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of the HOMO and LUMO and their energy gap (HOMO-LUMO gap) are crucial parameters for understanding a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. A small HOMO-LUMO gap generally indicates high chemical reactivity. For substituted phenols, the distribution of the HOMO and LUMO is influenced by the nature and position of the substituents on the aromatic ring. Computational studies on similar molecules have shown that the HOMO is often localized on the phenol (B47542) ring and the oxygen atom, while the LUMO distribution can be more varied.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential (electron-rich areas), which are prone to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor areas), which are susceptible to nucleophilic attack. Green and yellow colors represent intermediate potential values. For a molecule like this compound, an MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and a positive potential around the hydrogen atom of the hydroxyl group, indicating its potential for hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. For this compound, NBO analysis would reveal details about the hybridization of atomic orbitals, the nature of the chemical bonds (e.g., σ, π), and the delocalization of electron density from lone pairs on the oxygen and chlorine atoms into the aromatic ring.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies such as optical switching and frequency conversion. Computational chemistry can be used to predict the NLO properties of molecules, including the polarizability (α) and the first-order hyperpolarizability (β). These properties are related to how the electron cloud of a molecule is distorted by an external electric field. Molecules with large hyperpolarizability values are considered good candidates for NLO materials. The NLO properties of substituted phenols are influenced by the presence of electron-donating and electron-withdrawing groups, which can enhance intramolecular charge transfer. Theoretical studies on related organic compounds have shown that the strategic placement of such groups can significantly increase the first-order hyperpolarizability. researchgate.netmdpi.com A computational investigation of this compound would quantify its potential as an NLO material.

Quantum Chemical Modeling of Electronic Transitions

The electronic transitions of this compound, which dictate its ultraviolet-visible (UV-Vis) absorption spectrum, can be modeled using quantum chemical methods. Time-dependent density functional theory (TD-DFT) is a widely used approach for calculating the excited states of molecules. nih.gov This method can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands.

For substituted phenols, the electronic transitions are typically π → π* transitions within the aromatic ring. The positions and intensities of these transitions are sensitive to the nature and position of the substituents. The chloro and ethoxy groups on the phenol ring of this compound are expected to act as auxochromes, modifying the electronic transitions of the parent phenol molecule. The chlorine atom, being an electron-withdrawing group through induction but a weak π-donor through resonance, and the ethoxy group, a stronger π-donor, will collectively influence the energy levels of the molecular orbitals involved in the electronic excitations.

Theoretical calculations would involve optimizing the ground state geometry of this compound, followed by TD-DFT calculations to obtain the energies and characteristics of the low-lying excited states. The results of these calculations can be compared with experimental UV-Vis spectra to validate the theoretical model. Such studies provide a fundamental understanding of the photophysical properties of the molecule. nih.gov

Prediction of Physicochemical Parameters via Quantum Mechanical Methods

Quantum mechanics provides a powerful toolkit for the a priori prediction of various physicochemical properties of molecules, reducing the need for extensive experimental measurements.

The acid dissociation constant (pKa) is a critical parameter for phenolic compounds, as it governs their degree of ionization at a given pH, which in turn affects their solubility, lipophilicity, and biological activity. Computational methods can accurately predict the pKa of substituted phenols. nih.govmdpi.com The direct approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution.

This is typically achieved by calculating the Gibbs free energies of the protonated (phenol) and deprotonated (phenoxide) species in both the gas phase and in solution, often using a continuum solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). nih.govresearchgate.net The inclusion of a few explicit water molecules in the quantum mechanical calculation can significantly improve the accuracy of the prediction by explicitly modeling the hydrogen bonding interactions with the solvent. nih.govmdpi.com

Various levels of theory, such as Density Functional Theory (DFT) with functionals like B3LYP or CAM-B3LYP and appropriate basis sets (e.g., 6-311G+(d,p)), have been shown to provide reliable pKa predictions for phenols. nih.govresearchgate.net For this compound, the electron-withdrawing nature of the chlorine atom is expected to lower the pKa (increase acidity) compared to phenol, while the electron-donating ethoxy group would tend to increase it. The net effect will depend on the interplay of their inductive and resonance effects, which can be quantified through these computational models.

Table 1: Comparison of Computational Approaches for pKa Prediction of Phenols

Method Functional/Basis Set Solvation Model Key Features Mean Absolute Error (pKa units)
Direct Approach nih.gov CAM-B3LYP/6-311G+(d,p) SMD with 2 explicit H2O High accuracy without empirical corrections. ~0.3
QSPR acs.org MP2/6-31G* N/A (uses calculated atomic charges) Relates pKa to calculated atomic charges. < 0.49

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Quantum chemical calculations can also be used to predict the thermochemical properties of this compound. By performing frequency calculations on the optimized molecular geometry, one can obtain the zero-point vibrational energy (ZPVE), thermal energy, enthalpy (H), entropy (S), and Gibbs free energy (G) at a given temperature. scispace.comresearchgate.net

These calculations are based on statistical thermodynamics, where the vibrational, rotational, and translational contributions to the thermodynamic functions are determined from the calculated vibrational frequencies and molecular structure. scispace.com The accuracy of these predictions depends on the level of theory and basis set used for the calculations. Methods like DFT (e.g., B3LYP/6-311G(d,p)) are often sufficient for providing good estimates of these properties for organic molecules. scispace.com These predicted thermochemical properties are valuable for understanding the stability and reactivity of this compound and for modeling its behavior in chemical processes.

Molecular Dynamics Simulations

While quantum mechanics is excellent for describing the electronic structure and properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of a molecule and its interactions with its environment over time. researchgate.net An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a solvent, such as water, and then solving Newton's equations of motion for all atoms in the system. nih.gov

The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. MD simulations can provide detailed information about:

Solvation Structure: The arrangement of solvent molecules around this compound, including the formation of hydrogen bonds between the phenolic hydroxyl group and water. ias.ac.in

Conformational Dynamics: The flexibility of the ethoxy group and its preferred orientations relative to the phenol ring.

Transport Properties: Diffusion coefficients and other transport properties of the molecule in a given solvent.

By analyzing the trajectories of the atoms over time, one can gain a microscopic understanding of the behavior of this compound in a condensed phase, which is crucial for understanding its interactions in biological or environmental systems. nih.gov

In Silico Molecular Interaction Studies

In silico methods are invaluable for predicting and analyzing the interactions of small molecules with biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme or a protein. mdpi.com For this compound, molecular docking could be used to explore its potential to interact with various biological targets. The process involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the target macromolecule (often from a protein database like the PDB) and this compound.

Docking Simulation: Using a docking program to sample a wide range of conformations and orientations of the ligand within the binding site of the receptor.

Scoring: Evaluating the binding affinity for each pose using a scoring function, which estimates the free energy of binding. mdpi.com

Docking studies could identify potential protein targets for this compound and provide insights into the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. nih.gov For example, substituted phenols are known to interact with enzymes like tyrosinase. nih.gov A docking study of this compound with tyrosinase could reveal its potential as an inhibitor or substrate, highlighting key interactions with active site residues.

Table 2: Potential Molecular Interactions of this compound in a Protein Binding Site

Interaction Type Potential Functional Group Involved Description
Hydrogen Bond Phenolic -OH Can act as a hydrogen bond donor or acceptor with polar amino acid residues (e.g., Ser, Thr, His, Asp, Glu).
Halogen Bond Chlorine atom The chlorine atom can form a halogen bond with an electron-rich atom (e.g., oxygen or sulfur) in the protein backbone or side chains.
Hydrophobic Interactions Aromatic ring, Ethyl group The nonpolar parts of the molecule can interact with hydrophobic amino acid residues (e.g., Leu, Val, Phe, Trp).

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These computational studies, from quantum mechanics to molecular docking, provide a comprehensive theoretical framework for understanding the chemical and biological properties of this compound, guiding further experimental investigation and application.

Ligand-Protein Interaction Profiling

Following a comprehensive search of scientific literature and computational chemistry databases, no specific research studies detailing the ligand-protein interaction profiling of this compound were identified. As of the latest available information, there are no published molecular docking simulations, binding affinity calculations, or other computational investigations into the interaction of this specific compound with any protein targets.

Consequently, data regarding its binding energies, specific amino acid interactions, or the types of intermolecular forces involved in potential protein binding (such as hydrogen bonds, hydrophobic interactions, or van der Waals forces) are not available in the current body of scientific literature. The creation of data tables summarizing such findings is therefore not possible.

Further research in the field of computational chemistry and molecular modeling would be necessary to elucidate the potential protein targets and binding characteristics of this compound. Such studies would provide the foundational data required to understand its molecular interactions within a biological context.

Environmental Interactions and Degradation Pathways of the Chemical Compound

Environmental Persistence and Mobility Studies

There are no available studies that specifically measure the environmental persistence (e.g., half-life in soil, water, or sediment) or mobility (e.g., organic carbon-water partitioning coefficient - Koc) of 4-Chloro-3-ethoxyphenol. Without empirical data or specific modeling studies, its potential to persist in various environmental compartments or to move through soil into groundwater remains uncharacterized. General principles suggest that as a chlorophenolic compound, it may exhibit some degree of persistence.

Abiotic Degradation Mechanisms

Information regarding the abiotic degradation of this compound is not present in the reviewed scientific literature. While chlorophenols, as a class, are known to undergo various abiotic degradation processes, specific pathways and rates for this compound have not been documented.

No studies detailing the photodegradation of this compound in aquatic or atmospheric environments were found. Research on other chlorophenols indicates that photodegradation can be a significant removal mechanism, often involving hydroxyl radicals, but specific reaction kinetics, quantum yields, and transformation products for this compound are unknown.

The hydrolytic stability of this compound has not been reported. Phenolic compounds are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). However, without specific experimental data, the susceptibility of the ether linkage or the aromatic chlorine substituent to hydrolysis under various environmental conditions cannot be confirmed.

There is no published research on the electrochemical degradation of this compound. Studies on other chlorinated phenols have demonstrated that electrochemical oxidation and reduction can be effective for dechlorination and mineralization, but the specific electrodes, potentials, and resulting intermediates for this compound have not been investigated.

Formation of Transformation Products in Environmental Matrices

As there are no studies on the degradation of this compound, its environmental transformation products are unknown. The identification of metabolites or degradants that could be formed in soil, water, or sediment under various biotic or abiotic conditions has not been documented in the scientific literature.

Biotransformation and Microbial Degradation of 4 Chloro 3 Ethoxyphenol

Microbial Degradation by Bacterial Strains

Bacteria are primary mediators in the degradation of chlorinated phenols in various environments. The success of this degradation depends on the bacterial species, the specific enzymatic machinery they possess, and the prevailing environmental conditions, notably the availability of oxygen.

Aerobic Biodegradation Mechanisms

Under aerobic conditions, the biodegradation of chlorophenols by bacteria typically commences with an oxidative attack on the aromatic ring. For 4-Chloro-3-ethoxyphenol, a plausible initial step involves hydroxylation of the aromatic ring, a reaction catalyzed by monooxygenase enzymes. This hydroxylation can lead to the formation of a chlorohydroxyquinol or a chlorocatechol derivative. The position of the hydroxyl group addition is crucial as it determines the subsequent metabolic route.

Following hydroxylation, the aromatic ring is cleaved by dioxygenase enzymes. tandfonline.com There are two main pathways for ring cleavage: the ortho-cleavage pathway and the meta-cleavage pathway. tandfonline.com In the ortho-cleavage pathway, the ring is broken between the two hydroxyl groups of the catechol intermediate, leading to the formation of cis,cis-muconic acid derivatives. tandfonline.com In the meta-cleavage pathway, the ring is cleaved adjacent to one of the hydroxyl groups, resulting in the formation of a hydroxymuconic semialdehyde. researchgate.net Subsequent enzymatic reactions further break down these intermediates into compounds that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.

A key step in the aerobic degradation of chlorinated aromatic compounds is the removal of the chlorine atom, known as dehalogenation. This can occur either before or after the cleavage of the aromatic ring. In many cases, the chlorine substituent is removed after the ring has been opened, which can be an easier biochemical process. tandfonline.com

Table 1: Plausible Aerobic Biodegradation Intermediates of this compound

Compound Potential Intermediate Enzyme Class Involved
This compoundChloro-ethoxy-catecholMonooxygenase
Chloro-ethoxy-catecholChloro-ethoxy-muconic acidDioxygenase
Chloro-ethoxy-muconic acidMaleylacetateVarious

This table presents hypothetical intermediates based on known aerobic degradation pathways of similar chlorophenols.

Fungal and Yeast-Mediated Transformations

Fungi and yeasts also play a significant role in the degradation of chlorophenols. White-rot fungi are particularly effective due to their production of extracellular ligninolytic enzymes, such as laccases and peroxidases. nih.gov These enzymes are non-specific and can oxidize a wide range of aromatic compounds, including chlorinated phenols. The degradation by these enzymes often involves the generation of phenoxy radicals, which can lead to a variety of reactions, including polymerization, or further breakdown of the molecule. nih.gov

Certain yeast species, such as Candida tropicalis, have been shown to degrade chlorophenols. nih.gov The degradation pathway in yeasts can be similar to that in bacteria, often involving hydroxylation and subsequent ring cleavage. researchgate.net Yeasts may offer advantages in certain bioremediation applications due to their tolerance to harsh environmental conditions.

Enzymatic Biotransformation Pathways

The biotransformation of this compound is fundamentally driven by specific enzymatic reactions that target different parts of the molecule. Understanding these enzymatic pathways is key to elucidating the complete degradation process.

Dehalogenation Mechanisms

Dehalogenation is a critical step in the detoxification of chlorinated phenols. As mentioned, this can occur aerobically or anaerobically.

Oxidative Dehalogenation: Under aerobic conditions, monooxygenase enzymes can replace a chlorine atom with a hydroxyl group. This reaction incorporates one atom of molecular oxygen into the substrate.

Reductive Dehalogenation: In anaerobic environments, the chlorine atom is removed and replaced by a hydrogen atom. This reaction is catalyzed by reductive dehalogenases, which are often part of a complex electron transport chain. asm.org

Hydrolytic Dehalogenation: In some cases, a chlorine atom can be replaced by a hydroxyl group from water in a reaction catalyzed by a dehalogenase.

Dealkylation (Demethylation/Deethylation) Reactions

The ethoxy group of this compound is another potential site for enzymatic attack. O-dealkylation is the cleavage of the ether bond, which in this case would be a deethylation reaction. This process is typically catalyzed by etherase or monooxygenase enzymes and would convert the ethoxy group to a hydroxyl group, releasing acetaldehyde. researchgate.net This reaction would transform this compound into 4-chlororesorcinol (B43231) (4-chloro-1,3-dihydroxybenzene). This resulting dihydroxy-substituted aromatic ring would be highly susceptible to further enzymatic attack and ring cleavage. O-dealkylation has been observed in the microbial metabolism of various aromatic ethers. nih.gov

Table 2: Key Enzymatic Reactions in the Biotransformation of this compound

Reaction Type Enzyme Class Potential Product
HydroxylationMonooxygenaseChloro-ethoxy-catechol
Reductive DehalogenationReductive Dehalogenase3-Ethoxyphenol (B1664596)
DeethylationEtherase/Monooxygenase4-Chlororesorcinol
Ring CleavageDioxygenaseAcyclic intermediates

This table outlines the principal enzymatic reactions and hypothetical products in the degradation of this compound.

Ring Fission Pathways

Specific information on the ring fission pathways, whether ortho- or meta-cleavage, for this compound is not documented in existing literature. The initial hydroxylation steps and the subsequent dioxygenase enzymes responsible for cleaving the aromatic ring of this particular molecule have not been studied.

Immobilized Microbial Systems for Biotransformation Studies

The application of immobilized microbial systems for the biotransformation of this compound has not been explored in the available scientific literature. There is no data on the use of immobilized pure or mixed cultures, including details on carrier materials, immobilization techniques, or the operational stability and efficiency of such systems for this specific compound.

Advanced Analytical Methods for Detection and Quantification of 4 Chloro 3 Ethoxyphenol

Chromatographic Techniques

Chromatography is the cornerstone of analytical methodologies for substituted phenols like 4-Chloro-3-ethoxyphenol. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques, each offering distinct advantages.

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For polar compounds like phenols, derivatization is often necessary to improve volatility and chromatographic peak shape. univ-lyon1.fr

Flame Ionization Detector (FID): The GC-FID is a robust and widely used detector that provides a response proportional to the mass of carbon atoms in the analyte. While it is a universal detector for organic compounds, its sensitivity for halogenated compounds may be lower compared to more specific detectors. epa.gov Underivatized phenols can be analyzed by GC/FID. epa.govsettek.com

Electron Capture Detector (ECD): The GC-ECD is highly sensitive to compounds containing electronegative atoms, such as halogens. davidsonanalytical.co.uk This makes it particularly well-suited for the analysis of chlorinated compounds like this compound, offering very low detection limits. davidsonanalytical.co.uktdi-bi.com The presence of the chlorine atom in the molecule makes it an excellent target for an ECD. davidsonanalytical.co.uk However, the ECD has a limited linear range and its response is highly dependent on the compound's structure. davidsonanalytical.co.uktdi-bi.com To mitigate matrix interferences, which can be a significant challenge in GC-ECD analysis, sample cleanup steps using techniques like solid-phase extraction are often necessary. cloudfront.net

Below is a table summarizing typical GC conditions for the analysis of related chlorophenols, which can be adapted for this compound.

ParameterGC-FID ConditionsGC-ECD Conditions
Column DB-5 (30 m x 0.25 mm ID, 0.25 µm film) or equivalentDB-5 (30 m x 0.25 mm ID, 0.25 µm film) and DB-17HT for confirmation
Injector Temp. 250 °C250 °C
Oven Program Initial 100°C, ramp to 270°CInitial 100°C, ramp to 320°C
Carrier Gas HeliumHelium or Argon/Methane
Detector Temp. 300 °C320 °C
Mode SplitlessSplitless

This table presents generalized conditions based on methods for other chlorophenols and may require optimization for this compound. epa.govtdi-bi.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of phenolic compounds, including those that are less volatile or thermally labile. alsenvironmental.co.ukalsenvironmental.co.uk

Reversed-phase HPLC is the most common mode of separation for phenols. jcsp.org.pk In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net The separation of various phenol (B47542) isomers can be achieved by carefully controlling the mobile phase composition and pH. jcsp.org.pk

For detection, a UV detector is frequently used, with the wavelength set to an absorption maximum of the analyte to ensure sensitivity. jcsp.org.pksielc.com For 4-methoxyphenol, a related compound, absorption maxima are observed at 222 nm and 282 nm. sielc.com Electrochemical detectors can also be employed and offer high sensitivity by sensing changes in conductivity as the analyte passes the detector. alsenvironmental.co.ukalsenvironmental.co.uk Pre-column derivatization with reagents like 4-nitrobenzoyl chloride can be used to enhance UV detection. scirp.org

The following table outlines typical HPLC parameters for the analysis of related phenolic compounds.

ParameterHPLC-UV/DAD Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and deionized water (e.g., 80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV/Diode Array Detector (DAD)
Wavelength 225-280 nm (scan for optimum)

This table presents generalized conditions based on methods for other phenols and may require optimization for this compound. researchgate.netscirp.org

Sample Preparation and Extraction Methodologies

Effective sample preparation is a critical step to isolate this compound from the sample matrix, concentrate it, and remove interfering substances prior to chromatographic analysis.

Solid-Phase Extraction (SPE) is a widely used technique for the preconcentration and cleanup of phenols from aqueous samples. researchgate.net It involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte. The analyte is later eluted with a small volume of an appropriate solvent. researchgate.net This method is advantageous as it uses smaller volumes of organic solvents compared to traditional extraction methods. labrulez.com

For phenolic compounds, polymeric sorbents are often used. The selection of the sorbent and the pH of the sample are critical parameters that must be optimized to achieve good recovery. labrulez.com For instance, an analytical method for 4-octylphenol (B30498) and 4-nonylphenol (B119669) in river water utilized SPE with a sample loading of 200 mL and elution with a mixture of methanol and acetone. researchgate.net

ParameterTypical SPE Procedure for Phenols in Water
Sorbent Polymeric (e.g., SDVB) or Activated Carbon
Sample Volume 200 mL - 1 L
Sample pH Acidified (e.g., pH 3-4)
Conditioning Dichloromethane (B109758), Acetone, Purified Water
Elution Solvent Methanol/Acetone (1:1, v/v) or Dichloromethane/Acetone
Final Volume 1 mL

This table outlines a general procedure based on methods for other phenols and may need adjustment for this compound. researchgate.netlabrulez.com

Liquid-Liquid Extraction (LLE) is a conventional method for extracting organic compounds from aqueous samples using a water-immiscible organic solvent. researchgate.net For phenols, solvents like dichloromethane are commonly used. The efficiency of the extraction is highly dependent on the pH of the aqueous sample, which should be adjusted to ensure the phenol is in its non-ionized form, thus increasing its solubility in the organic solvent. univ-lyon1.fr While effective, LLE can be time-consuming and requires significant volumes of organic solvents. researchgate.net

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method. researchgate.net For GC analysis of phenols, derivatization is often essential to block the polar hydroxyl group, thereby increasing the compound's volatility and thermal stability, and improving peak shape. univ-lyon1.fr

Silylation: This is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.govsigmaaldrich.com The reaction is often fast and can be completed in minutes at room temperature or with gentle heating. nih.gov Silylation is effective for a range of functional groups in the order of reactivity: alcohol > phenol > carboxylic acid > amine > amide. sigmaaldrich.com

Acetylation: This method involves converting the phenolic hydroxyl group into an acetate (B1210297) ester. Acetic anhydride (B1165640) is a common acetylating agent. This derivatization makes the compound less polar and more suitable for GC analysis. univ-lyon1.frjcsp.org.pk

Pentafluorobenzylation: For enhanced sensitivity with an Electron Capture Detector (ECD), derivatization with pentafluorobenzyl bromide (PFBBr) is an effective strategy. settek.comresearchgate.net This reagent reacts with the phenol to form a pentafluorobenzyl ether, which is highly responsive to the ECD. epa.gov

Derivatization MethodReagentTarget GroupPurpose for GC Analysis
SilylationBSTFA-OHIncrease volatility, improve peak shape
AcetylationAcetic Anhydride-OHIncrease volatility, improve peak shape
PentafluorobenzylationPFBBr-OHEnhance ECD response

This table summarizes common derivatization techniques for phenols. univ-lyon1.frsettek.comnih.gov

Method Validation and Performance Characteristics

Limit of Detection (LOD) and Limit of Quantification (LOQ)

No published data is available for the LOD and LOQ of this compound using current analytical methodologies.

Precision and Accuracy

Specific studies detailing the precision and accuracy of analytical methods for the quantification of this compound have not been found.

Application in Environmental Monitoring and Research

There is no available research documenting the application of analytical methods for the monitoring of this compound in environmental matrices or its investigation in research studies.

Synthesis and Investigation of Derivatives of 4 Chloro 3 Ethoxyphenol

Design and Synthesis of Novel Analogues

The design of novel analogues of 4-Chloro-3-ethoxyphenol is predicated on established medicinal chemistry principles, such as isosteric replacement, scaffold hopping, and functional group modification to modulate physicochemical properties like lipophilicity, electronic character, and steric profile. Synthetic strategies for creating these analogues typically begin with the core this compound structure or its precursors, followed by multi-step reaction sequences to introduce new functionalities.

One common approach involves leveraging the reactivity of the phenolic hydroxyl group. For instance, analogues can be synthesized by coupling various carboxylic acids or sulfonyl chlorides to the hydroxyl moiety, forming ester or sulfonate ester linkages. Another strategy involves the introduction of more complex heterocyclic systems. For example, a multi-step synthesis could be envisioned where the phenol (B47542) is first converted to an intermediate that can then undergo cyclization reactions to form derivatives containing oxadiazole or other heterocyclic rings. mdpi.com Such modifications can significantly alter the molecule's interaction with biological targets.

The synthesis of these novel analogues often requires careful control of reaction conditions to ensure regioselectivity and to avoid unwanted side reactions on the substituted benzene (B151609) ring. The general process for creating a library of diverse analogues would involve parallel synthesis techniques, allowing for the efficient production of multiple derivatives for subsequent screening and analysis.

Table 1: Design Strategies for Novel Analogues of this compound
Analogue ClassDesign RationaleGeneral Synthetic ApproachPotential Introduced Moieties
EstersIntroduce hydrogen bond acceptors; modulate lipophilicity and hydrolysis rates.Acylation of the phenolic hydroxyl group with various acyl chlorides or carboxylic acids.Aliphatic, aromatic, or heterocyclic carboxylates.
EthersIncrease lipophilicity; remove hydrogen bond donating capability.Alkylation of the phenolic hydroxyl group using alkyl halides under basic conditions.Benzyl (B1604629), substituted alkyl, or long-chain alkyl groups.
CarbamatesIntroduce hydrogen bonding motifs and improve metabolic stability.Reaction of the phenolic hydroxyl group with isocyanates or carbamoyl (B1232498) chlorides.Alkyl or aryl carbamates.
Heterocyclic DerivativesIntroduce rigid scaffolds and diverse interaction points for biological targets.Multi-step synthesis involving the formation of rings such as oxadiazoles, triazoles, or pyrazoles attached to the phenol core. mdpi.comSubstituted 1,3,4-oxadiazoles, 1,2,3-triazoles.

Modifications of the Phenolic Hydroxyl Group

Etherification: The conversion of the hydroxyl group to an ether is a common modification. This is typically achieved via the Williamson ether synthesis, where the phenol is first deprotonated with a base (e.g., sodium hydride or potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction can be used to introduce a wide variety of alkyl or aryl groups.

Esterification: The formation of esters is another facile modification. This can be accomplished by reacting the phenol with an acyl chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct. This modification is often used to create prodrugs, as esters can be hydrolyzed in vivo to release the active phenolic compound.

Formation of Sulfonate Esters: For increased stability or to create a good leaving group for subsequent nucleophilic substitution reactions, the hydroxyl group can be converted to a sulfonate ester (e.g., tosylate or mesylate) by reaction with the corresponding sulfonyl chloride in the presence of a base.

Table 2: Common Modifications of the Phenolic Hydroxyl Group
Reaction TypeTypical ReagentsProduct ClassKey Property Change
EtherificationAlkyl halide (e.g., benzyl bromide), Base (e.g., K₂CO₃)Aryl EthersRemoves acidic proton; increases lipophilicity.
EsterificationAcyl chloride (e.g., acetyl chloride), Base (e.g., Pyridine)Aryl EstersMasks hydroxyl group; can be designed for controlled hydrolysis.
CarbamoylationIsocyanate (e.g., phenyl isocyanate)Aryl CarbamatesIntroduces hydrogen bond donor/acceptor sites.
SulfonylationSulfonyl chloride (e.g., tosyl chloride), Base (e.g., Triethylamine)Sulfonate EstersCreates a stable, electron-withdrawing group or a good leaving group.

Derivatization of the Ethoxy Group

The ethoxy group of this compound is generally less reactive than the phenolic hydroxyl group. Derivatization of this group is more challenging and typically involves cleavage of the ether bond to reveal a second phenolic hydroxyl group. This process, known as O-dealkylation, transforms the molecule into 4-chlorobenzene-1,3-diol, which can then be selectively re-alkylated at the 3-position if desired.

O-Dealkylation (Ether Cleavage): The cleavage of aryl alkyl ethers requires harsh conditions and strong reagents. acsgcipr.org Common methods include the use of strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). acsgcipr.org The choice of reagent is critical to ensure that other functional groups in the molecule are not affected. For instance, BBr₃ is often effective at cleaving ethers at room temperature or below. The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the ethyl group.

Once the 4-chlorobenzene-1,3-diol is formed, the two hydroxyl groups will have different acidities and steric environments, potentially allowing for selective re-functionalization at the 3-position to introduce different alkoxy groups or other functionalities. This two-step process allows for the systematic exploration of the impact of the alkoxy group's size and nature on the molecule's activity.

Table 3: Strategy for Derivatization of the Ethoxy Group
StepTransformationTypical ReagentsIntermediate/Product
1. De-ethylationCleavage of the ethyl ether bond.Boron tribromide (BBr₃) or Hydrobromic acid (HBr). acsgcipr.org4-chloro-3-hydroxyphenol (4-chlororesorcinol).
2. Re-alkylationSelective formation of a new ether bond at the 3-position.A different alkyl halide (e.g., propyl iodide) and a suitable base.4-Chloro-3-(new alkoxy)phenol.

Exploration of Structure-Activity Relationships through Chemical Modification

Structure-Activity Relationship (SAR) studies are essential for understanding how specific chemical features of a molecule contribute to its biological or chemical activity. By synthesizing and testing a series of related analogues of this compound, researchers can build a model of the chemical requirements for activity.

Impact of Phenolic Hydroxyl Modifications: The phenolic hydroxyl group is often a key interaction point with biological targets, capable of acting as both a hydrogen bond donor and acceptor.

Esterification or Etherification: Converting the hydroxyl group to an ester or a small ether removes its hydrogen bond donating ability. If this leads to a significant loss of activity, it suggests that hydrogen bond donation is crucial. Conversely, if activity is maintained or increased, it may indicate that the hydroxyl group was interacting with a hydrophobic pocket or that increased lipophilicity is beneficial.

Larger Ether Groups: Introducing bulky ether groups can probe the steric tolerance of a binding site. A decrease in activity with larger groups suggests a sterically constrained environment.

Impact of Ethoxy Group Modifications: The ethoxy group primarily contributes to the lipophilicity and steric profile of the molecule.

Varying Alkoxy Chain Length: Replacing the ethoxy group with smaller (methoxy) or larger (propoxy, butoxy) alkoxy groups can fine-tune the molecule's lipophilicity. This helps in optimizing properties like membrane permeability and solubility.

Branched or Cyclic Alkoxy Groups: Introducing branched or cyclic alkoxy groups can provide insights into the shape of a potential binding pocket and can also improve metabolic stability by blocking sites of oxidative metabolism.

Impact of the Chloro Group: The position and nature of the halogen can also be explored. For example, moving the chloro group to a different position or replacing it with another halogen like bromine or fluorine would significantly impact the electronic distribution and size of the molecule, likely affecting its activity. nih.gov Studies on halophenols have shown that both the type of halogen and its position on the phenyl ring can have significant effects on activity. nih.gov

Table 4: Hypothetical Structure-Activity Relationships for this compound Derivatives
ModificationHypothesized Effect on ActivityRationale
Conversion of -OH to -OCH₃Potential decrease in activity.Loss of a key hydrogen bond donor group.
Conversion of -OH to -OCOCH₃Activity may be retained or lost, depending on the need for the free phenol.Ester may act as a prodrug or the bulky group may prevent binding.
Conversion of -OCH₂CH₃ to -OCH₃Slight change in activity.Minor change in lipophilicity and steric profile.
Conversion of -OCH₂CH₃ to -O(iso-propyl)Potential decrease in activity.Increased steric bulk may hinder binding to a target.
Replacement of 4-Cl with 4-BrActivity may be altered.Change in halogen size and electronic properties can affect binding interactions. nih.gov

Computational Design of Functionalized Derivatives

Computational chemistry and molecular modeling have become indispensable tools in the rational design of novel compounds, allowing for the prioritization of synthetic targets and reducing the time and cost associated with drug discovery and materials science. taylorandfrancis.comijirt.org These methods can be applied to the design of functionalized derivatives of this compound to predict their properties and potential activities before they are synthesized.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, SBDD methods can be employed. taylorandfrancis.com

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a designed analogue within the active site of a target protein. mdpi.comnih.gov By docking a virtual library of this compound derivatives, researchers can identify which modifications are likely to improve binding interactions (e.g., forming new hydrogen bonds or hydrophobic contacts). This helps prioritize the synthesis of compounds with the highest predicted affinity. nih.gov

Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods can be used, which rely on the knowledge of other molecules that bind to the target of interest. ijirt.org

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. By analyzing a set of active compounds, a pharmacophore model can be generated and used to screen virtual libraries for novel scaffolds that match the model, including derivatives of this compound.

ADMET Prediction: A critical aspect of drug design is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Computational models can predict these properties based on the chemical structure of a designed analogue. nih.gov For example, these tools can estimate a compound's solubility, permeability, potential for metabolic breakdown by cytochrome P450 enzymes, and potential toxicity. acs.org This allows for the early-stage filtering of compounds that are likely to fail in later stages of development due to poor pharmacokinetic or safety profiles.

Table 5: Application of Computational Methods in Derivative Design
Computational MethodApplication for this compound DerivativesInformation Gained
Molecular DockingPredict the binding mode and affinity of designed analogues to a specific biological target. mdpi.comPrioritization of compounds for synthesis based on predicted potency.
Pharmacophore ModelingIdentify the key chemical features required for activity and screen for new derivatives matching these features.Design of novel analogues with diverse core structures but similar interaction patterns.
ADMET PredictionEstimate pharmacokinetic and toxicity properties of virtual compounds. nih.govEarly identification of derivatives with potential liabilities (e.g., poor solubility, high toxicity).
Quantum Mechanics (QM)Calculate electronic properties like electrostatic potential and orbital energies to understand reactivity and interactions.Insight into the electronic basis of molecular recognition and stability.

Future Research Directions and Emerging Paradigms

Development of Sustainable Synthetic Routes

The chemical industry is under increasing pressure to develop environmentally benign and efficient synthetic methods. For substituted phenols like 4-Chloro-3-ethoxyphenol, future research will pivot away from traditional, often harsh, synthesis methods towards more sustainable alternatives.

Key research thrusts will include:

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Future work will likely focus on engineering enzymes, such as oxidoreductases and ene-reductases, to catalyze the specific synthesis of this compound and its derivatives. This approach minimizes the use of hazardous reagents and the generation of toxic byproducts.

Green Chemistry Principles: The application of green chemistry principles will be central to the development of new synthetic routes. This includes the use of renewable starting materials, atom-economical reactions that maximize the incorporation of starting materials into the final product, and the use of environmentally friendly solvents.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation and optimization. Research into the continuous synthesis of this compound could lead to more efficient and scalable production methods.

Photocatalysis and Electrocatalysis: These methods utilize light or electrical energy, respectively, to drive chemical reactions. They offer the potential for highly selective and energy-efficient syntheses under mild conditions. Developing photocatalytic or electrocatalytic routes to this compound from readily available precursors is a promising area of future investigation.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is becoming increasingly crucial in chemical research. For this compound, this integrated approach will provide deeper insights into its chemical behavior and potential applications.

Future research will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are statistical models that relate the chemical structure of a compound to its biological activity or other properties. Developing robust QSAR models for this compound and related compounds can help predict their toxicity, environmental fate, and potential pharmacological activities, thereby guiding the design of safer and more effective molecules. nih.govnih.gov

Molecular Modeling and Simulation: Advanced computational techniques, such as density functional theory (DFT), can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. rsc.orgacs.orgnih.govacs.orgresearchgate.net These studies can provide a fundamental understanding of its chemical behavior and guide the design of new experiments. For instance, computational analysis can predict the bond dissociation energies, which are crucial for understanding reaction mechanisms. acs.org

High-Throughput Screening: Combining automated experimental platforms with computational data analysis will enable the rapid screening of reaction conditions, catalysts, and even potential applications for this compound. This approach can significantly accelerate the pace of research and development.

In-depth Spectroscopic and Crystallographic Analysis: While experimental data for this compound itself is limited, detailed structural information can be inferred from closely related compounds. For example, the crystal structure of 4-chloro-3-ethylphenol (B1220485) reveals key details about bond lengths, angles, and intermolecular interactions, which can be computationally extrapolated to the ethoxy analogue. researchgate.netnih.gov Future experimental work should focus on obtaining high-resolution spectroscopic (NMR, IR, Raman) and crystallographic data for this compound to validate and refine computational models.

Table 1: Comparison of Experimental and Computationally Relevant Data for Substituted Phenols

Property4-chloro-3-ethylphenol (Experimental) researchgate.netnih.govThis compound (Predicted)
Molecular FormulaC8H9ClOC8H9ClO2
Crystal SystemTriclinicTo be determined
Key Bond Lengths (Å)C-Cl: ~1.74, C-O: ~1.37Expected to be similar
Intermolecular InteractionsO-H···O hydrogen bonding, π-stackingExpected to exhibit similar interactions

Elucidation of Complex Environmental Transformation Networks

Understanding the environmental fate of chemicals is paramount for assessing their ecological impact. For this compound, future research will need to map out its transformation pathways in various environmental compartments.

Key areas of investigation will include:

Biodegradation Pathways: Investigating the microbial degradation of this compound is crucial. Research should focus on identifying the specific microorganisms and enzymatic pathways responsible for its breakdown under both aerobic and anaerobic conditions. nih.gov This knowledge is essential for developing effective bioremediation strategies.

Photodegradation Mechanisms: The degradation of chlorophenols can be initiated by sunlight. tandfonline.comnih.govacs.orgacs.orgmdpi.com Future studies should elucidate the photochemical transformation products of this compound in aqueous environments, including the role of reactive oxygen species and the influence of water chemistry (e.g., pH, dissolved organic matter). nih.gov

Abiotic Transformation Processes: Besides biodegradation and photodegradation, other abiotic processes such as hydrolysis and reactions with naturally occurring minerals can contribute to the transformation of this compound in soil and water. unl.ptresearchgate.netcdc.govcdc.govresearchgate.net Quantifying the rates and identifying the products of these reactions will be important for developing comprehensive environmental fate models.

Metabolite Identification and Toxicity: A critical aspect of environmental transformation studies is the identification and toxicological assessment of the resulting metabolites. nih.gov Advanced analytical techniques will be required to detect and characterize these transformation products, and their potential for persistence and toxicity will need to be evaluated.

Table 2: Key Environmental Transformation Processes for Chlorophenols

ProcessDescriptionInfluencing Factors
BiodegradationMicrobial breakdown of the compound. nih.govPresence of adapted microorganisms, oxygen levels, temperature, pH.
PhotodegradationDegradation initiated by sunlight. tandfonline.comnih.govWavelength and intensity of light, presence of photosensitizers.
Abiotic TransformationChemical reactions in the absence of biological activity. unl.ptresearchgate.netpH, temperature, presence of reactive minerals.

Design of Next-Generation Analytical Platforms

The ability to detect and quantify this compound at low concentrations in complex matrices is essential for both research and environmental monitoring. Future advancements in analytical chemistry will focus on developing more sensitive, selective, and field-deployable methods.

Emerging trends in this area include:

Advanced Chromatographic Techniques: The use of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) will continue to be central for the accurate quantification of this compound and its metabolites. jcsp.org.pkulisboa.ptoup.comasianpubs.orgresearchgate.netmdpi.comepa.gov Future developments will likely focus on miniaturization, faster analysis times, and improved sensitivity.

Electrochemical Sensors: Electrochemical sensors offer the potential for rapid, on-site detection of phenolic compounds. rsc.orgutah.edursc.orgup.ac.zaresearchgate.net Research will focus on developing novel electrode materials, such as nanomaterials and molecularly imprinted polymers, to enhance the sensitivity and selectivity for this compound. rsc.orgrsc.orgup.ac.zaresearchgate.net

Integrated Analytical Systems: The future of analytical chemistry lies in the development of integrated "lab-on-a-chip" systems that combine sample preparation, separation, and detection on a single microfluidic device. Such systems would enable rapid, automated, and high-throughput analysis of this compound in various environmental and biological samples.

Table 3: Comparison of Analytical Techniques for Chlorophenol Detection

TechniquePrincipleAdvantagesDisadvantages
GC-MSSeparation by gas chromatography, detection by mass spectrometry. jcsp.org.pkepa.govHigh sensitivity and selectivity, well-established.Often requires derivatization, not portable.
LC-MS/MSSeparation by liquid chromatography, detection by tandem mass spectrometry. ulisboa.ptmdpi.comHigh sensitivity and selectivity, suitable for polar compounds.Expensive instrumentation, matrix effects can be an issue.
Electrochemical SensorsMeasurement of current or potential changes upon interaction with the analyte. rsc.orgutah.eduup.ac.zaRapid, portable, low cost.Can be susceptible to interference, may have lower selectivity than chromatographic methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-3-ethoxyphenol, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis of this compound can be optimized via nucleophilic substitution or Ullmann coupling. For example, substituting a hydroxyl group with chlorine using POCl₃ or PCl₃ under controlled anhydrous conditions (e.g., reflux in toluene) improves regioselectivity. Ethoxy group introduction via Williamson ether synthesis (using ethyl bromide and a base like K₂CO₃) requires careful temperature control (80–100°C) to minimize side reactions. Yield optimization may involve HPLC purification (C18 columns, methanol/water mobile phase) and spectroscopic validation (¹H/¹³C NMR) .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC (e.g., Agilent ZORBAX Eclipse Plus C18 column) with UV detection at 254 nm resolves impurities.
  • Spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) identifies substituent patterns (e.g., ethoxy proton signals at δ 1.2–1.4 ppm). FT-IR confirms functional groups (C-O stretch at ~1250 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS provides accurate molecular ion data (e.g., [M+H]+ at m/z 172.05). Cross-validate with X-ray crystallography (SHELXT software) for structural confirmation .

Advanced Research Questions

Q. How do electronic effects of substituents (chloro, ethoxy) influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The chloro group acts as an electron-withdrawing meta-director, while the ethoxy group is electron-donating and ortho/para-directing. Computational studies (DFT, Gaussian 09) can map electrostatic potential surfaces to predict regioselectivity. Experimentally, Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base) yields biaryl derivatives. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize ligand choice (e.g., XPhos for steric hindrance mitigation) .

Q. What strategies resolve contradictions in reported antimicrobial activity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in microbial strains, solvent carriers (DMSO vs. ethanol), or assay conditions (pH, temperature). Standardize testing using CLSI guidelines:

  • Broth microdilution (Mueller-Hinton broth, 37°C) to determine MIC values.
  • Time-kill assays to assess bactericidal vs. bacteriostatic effects.
  • Control for compound stability via LC-MS to detect degradation products. Reference toxicological profiles of chlorophenols (e.g., liver enzyme interactions) to contextualize cytotoxicity .

Q. How can computational modeling predict the environmental persistence and degradation pathways of this compound?

  • Methodological Answer :

  • QSPR Models : Predict biodegradability using EPI Suite™ (EPA) based on logP (2.8) and molecular weight (172.6 g/mol).
  • Molecular Dynamics : Simulate hydrolysis in aquatic environments (GROMACS, waterbox models) to identify cleavage sites (e.g., ethoxy or C-Cl bonds).
  • Experimental Validation : Use GC-MS to detect degradation byproducts (e.g., 3-ethoxyphenol) in soil microcosms under aerobic/anaerobic conditions .

Q. What experimental designs mitigate interference from impurities in pharmacological studies of this compound?

  • Methodological Answer :

  • Purification : Recrystallization (ethanol/water) or flash chromatography (silica gel, gradient elution).
  • Analytical Controls : Spiked recovery assays (HPLC) to quantify impurity interference (<1% threshold).
  • Bioassay Design : Include negative controls (vehicle-only) and orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to isolate compound-specific effects .

Data Contradiction Analysis

Q. Why do conflicting results arise in studies of this compound’s antioxidant capacity?

  • Methodological Answer : Contradictions stem from assay choice (DPPH vs. FRAP) and solvent polarity effects. For example:

  • DPPH Assay : Hydrophobic solvents (methanol) may underrepresent activity due to poor solubility.
  • ORAC Assay : Aqueous buffers better reflect physiological conditions. Normalize data to Trolox equivalents and report IC₅₀ values with 95% confidence intervals. Reconcile discrepancies using multivariate analysis (PCA) .

Toxicity and Safety

Q. What in vitro models best predict the hepatotoxicity of this compound?

  • Methodological Answer : Use primary human hepatocytes or HepG2 cells exposed to sub-cytotoxic concentrations (10–100 µM). Assess markers:

  • ALT/AST Release (ELISA kits).
  • CYP450 Inhibition (luminescent P450-Glo™ assays).
  • Reactive Oxygen Species (ROS) : Flow cytometry with DCFH-DA probe. Compare to chlorophenol benchmarks (e.g., 4-chlorophenol) .

Advanced Applications

Q. How can this compound serve as a precursor for photoactive materials?

  • Methodological Answer : Functionalize via esterification (acryloyl chloride) to create UV-crosslinkable monomers. Characterize photopolymerization kinetics via:

  • Photo-DSC (heat flow analysis under UV light).
  • FT-IR Monitoring of C=C bond conversion. Applications include hydrogel scaffolds for tissue engineering .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.